2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Description
The compound “2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a pyrimidine ring fused with a triazole ring .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a triazole ring, which is further fused to a pyrimidine ring . The compound also has a 4-methoxyphenyl group and an o-tolyl group attached to the core structure .Scientific Research Applications
Synthesis and Structural Analysis
- Facile Synthesis of Pyrazolo and Triazolo Pyrimidine Derivatives : Research has demonstrated the development of simple and efficient methods for synthesizing pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and other fused pyrimidine derivatives. These methods involve one-pot, multi-component procedures or regioselective synthesis under thermal or microwave irradiation, contributing to the structural diversity and potential bioactivity of these compounds (Shaaban et al., 2011); (Salem et al., 2015).
Biological Activities
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic activities against cancer cell lines, showing comparable potency to standard drugs like Doxorubicin. These findings suggest their potential use as chemotherapeutic agents (Shaaban et al., 2011).
- Antimicrobial and Anti-inflammatory Activities : Various derivatives exhibit significant antimicrobial and anti-inflammatory properties, indicating their potential as lead compounds for developing new therapeutic agents (Shaaban et al., 2008); (Mabkhot et al., 2016).
- Neurodegenerative Diseases : Some pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as potent and selective antagonists for the A2A adenosine receptor, which is implicated in neurodegenerative diseases like Parkinson's. This highlights their potential application in treating such disorders (Baraldi et al., 1996).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-13-5-3-4-6-17(13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)14-7-9-15(27-2)10-8-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYXWXBJGDFKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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